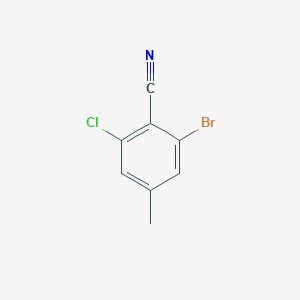
2-Bromo-6-chloro-4-methylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-chloro-4-methylbenzonitrile is an organic compound with the molecular formula C8H5BrClN. It is a derivative of benzonitrile, featuring bromine, chlorine, and methyl substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-4-methylbenzonitrile typically involves the bromination and chlorination of 4-methylbenzonitrile. The process can be summarized as follows:
Bromination: 4-Methylbenzonitrile is reacted with bromine under controlled conditions to introduce the bromine atom at the 2-position.
Chlorination: The brominated product is then subjected to chlorination to introduce the chlorine atom at the 6-position.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
2-Bromo-6-chloro-4-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
科学研究应用
2-Bromo-6-chloro-4-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2-Bromo-6-chloro-4-methylbenzonitrile involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various biological pathways and processes .
相似化合物的比较
Similar Compounds
2-Bromo-4-methylbenzonitrile: Similar structure but lacks the chlorine atom.
2-Chloro-4-methylbenzonitrile: Similar structure but lacks the bromine atom.
4-Methylbenzonitrile: Lacks both bromine and chlorine atoms
Uniqueness
2-Bromo-6-chloro-4-methylbenzonitrile is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in various chemical syntheses and applications .
生物活性
2-Bromo-6-chloro-4-methylbenzonitrile (C₈H₅BrClN) is an organic compound that belongs to the benzonitrile family, characterized by the presence of bromine and chlorine substituents on its aromatic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme interactions and therapeutic applications.
The molecular structure of this compound includes:
- Bromine (Br) and Chlorine (Cl) substituents, which enhance its reactivity.
- A methyl (CH₃) group that contributes to its lipophilicity and biological activity.
Biological Activity Overview
The biological activity of this compound primarily stems from its ability to interact with various biological targets. The halogen substituents allow for both electrophilic and nucleophilic reactions, influencing several biological processes. Notably, this compound has been studied for its potential roles in:
- Enzyme inhibition : It may inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting diseases such as cancer and neurodegenerative disorders.
- Antitumor activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.
Enzyme Inhibition Studies
Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, a study highlighted its role in inhibiting branched-chain aminotransferases (BCAT1/2), with IC₅₀ values indicating significant potency in the nanomolar range. This suggests potential therapeutic applications in metabolic disorders .
Cytotoxicity Against Cancer Cell Lines
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For example:
- MCF-7 Breast Cancer Cells : The compound exhibited an IC₅₀ value of 15.63 µM, comparable to established chemotherapeutics like Tamoxifen.
- B16F10 Melanoma Cells : The compound induced apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Electrophilic Attack : The presence of halogens facilitates electrophilic attacks on nucleophilic sites within enzymes or biomolecules.
- Modification of Biomolecules : The compound can modify proteins and peptides, potentially altering their functions and interactions, which is critical for understanding disease mechanisms and therapeutic strategies.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Molecular Formula | Key Features | IC₅₀ (µM) |
|---|---|---|---|
| This compound | C₈H₅BrClN | Halogenated benzonitrile; potential anticancer | 15.63 |
| 2-Bromo-4-methylbenzenesulfonyl chloride | C₇H₆BrClO₂S | Sulfonyl chloride; used in enzyme modification | N/A |
| 2-Bromo-6-chloro-4-nitroaniline | C₆H₄BrClN₂O₂ | Nitro group; different reactivity profile | N/A |
This table illustrates how variations in functional groups can influence the biological activity and therapeutic potential of related compounds.
属性
分子式 |
C8H5BrClN |
|---|---|
分子量 |
230.49 g/mol |
IUPAC 名称 |
2-bromo-6-chloro-4-methylbenzonitrile |
InChI |
InChI=1S/C8H5BrClN/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3H,1H3 |
InChI 键 |
HZIYYMOYABJDSF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)Br)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















